molecular formula C7H9N B042361 2,4-Dimethylpyridine CAS No. 108-47-4

2,4-Dimethylpyridine

Cat. No. B042361
CAS RN: 108-47-4
M. Wt: 107.15 g/mol
InChI Key: JYYNAJVZFGKDEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-dimethylpyridine derivatives often involves intricate reactions highlighting their versatile reactivity and potential for modification. A notable approach includes the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, showcasing a novel class of chain-breaking antioxidants. This method demonstrates the compound's capacity for structural variation, offering avenues for creating compounds with significant antioxidant properties (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of 2,4-dimethylpyridine derivatives has been extensively studied. For example, the crystal structures of calcium channel antagonists based on the dihydropyridine ring reveal the impact of molecular structure on pharmacological activity. The conformation of the dihydropyridine ring, often existing in a boat-type conformation, plays a critical role in the compound's activity as a calcium channel antagonist (Fossheim et al., 1982).

Chemical Reactions and Properties

2,4-Dimethylpyridine exhibits a range of chemical reactions, including its role as a catalyst. For instance, 4-(Dimethylamino)pyridine has been shown to effectively catalyze iodolactonisation of γ,δ-unsaturated carboxylic acids, leading to the formation of lactones under neutral conditions. This highlights the compound's utility in synthetic organic chemistry, offering a method for lactone synthesis with considerable efficiency (Meng et al., 2015).

Physical Properties Analysis

The physical properties of 2,4-dimethylpyridine derivatives can be determined through various analytical techniques, including crystallography. For example, studies on the crystal structure of related compounds, such as 2,6-dibromo-3,5-dimethylpyridine, provide insights into the compound's solid-state characteristics, including molecular orientation and intermolecular interactions that influence its physical properties (Pugh, 2006).

Chemical Properties Analysis

The chemical properties of 2,4-dimethylpyridine are reflected in its reactivity and interaction with various reagents. For example, the compound's role in the synthesis of antioxidants showcases its reactivity towards peroxyl radicals, indicating its potential as a chain-breaking antioxidant. This reactivity is fundamental to understanding the compound's utility in developing pharmacologically active molecules and materials with antioxidant properties (Wijtmans et al., 2004).

Future Directions

The future directions for 2,4-Dimethylpyridine involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This is highly needed in medicinal and agricultural chemistry . Moreover, the development of a bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield is also a promising future direction .

properties

IUPAC Name

2,4-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3
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InChI Key

JYYNAJVZFGKDEQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC=C1)C
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID2051556
Record name 2,4-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Dark red hygroscopic liquid; [Aldrich MSDS], Liquid, Yellowish liquid; Smoky phenolic odor
Record name 2,4-Dimethylpyridine
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Solubility

350 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol)
Record name 2,4-Dimethylpyridine
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Density

0.929 - 0.935 (20º)
Record name 2,4-Dimethylpyridine
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Vapor Pressure

3.17 [mmHg]
Record name 2,4-Dimethylpyridine
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Product Name

2,4-Dimethylpyridine

CAS RN

108-47-4
Record name 2,4-Dimethylpyridine
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Record name 2,4-Lutidine
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Record name 2,4-Dimethylpyridine
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Melting Point

-64 °C
Record name 2,4-Dimethylpyridine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
T Kasprzycka-Guttman, H Wilczura, E Megiel - Journal of solution …, 1996 - Springer
In continuation of our work on excess thermodynamic properties of non-electrolyte solutions containing pyridine bases withn-alkanes, we have determined excess molar volumesV E for …
Number of citations: 14 link.springer.com
JF Arens, DA Van Dorp… - Recueil des Travaux …, 1950 - Wiley Online Library
β‐Ionone has been condensed with the lithium derivatives of α‐picoline and of 2,4‐dimethylpyridine to form the carbinols VI (R = H) and VI (a) (R = CH 3 ). These condensation products …
Number of citations: 19 onlinelibrary.wiley.com
SA Warda - Acta Crystallographica Section C: Crystal Structure …, 1998 - scripts.iucr.org
The CuII atom of the title complex, [Cu(C9H7NO3)(C7H9N)(H2O)], has a square-pyramidal coordination sphere with a tridentate N-salicylideneglycinato Schiff base dianion and a 2,4-…
Number of citations: 25 scripts.iucr.org
NA Bell, M Goldstein, T Jones… - … Section B: Structural …, 1980 - scripts.iucr.org
(IUCr) Polymeric dibromo(2,4-dimethylpyridine)mercury(II) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume …
Number of citations: 10 scripts.iucr.org
M Łencka - The Journal of Chemical Thermodynamics, 1990 - Elsevier
The Świȩtosławski ebulliometer has been modified so as to extend its range of applicability to lower pressures. The device has been shown to yield accurate results from 0.1 kPa to …
Number of citations: 13 www.sciencedirect.com
RG Ewing, GA Eiceman, CS Harden… - International Journal of …, 2006 - Elsevier
The rate constants for the dissociations, A 2 H + →AH + +A, of the symmetrical proton bound dimers of 2,4-dimethylpyridine and dimethyl methylphosphonate have been determined …
Number of citations: 69 www.sciencedirect.com
N Ito, T Kato - The Journal of Physical Chemistry, 1984 - ACS Publications
The depolarized Rayleigh relaxation times and spin-lattice relaxation times of carbon-13 NMR for 2, 4-dimethylpyridine (DP)-water and pyridine (PY)-water systems have been studied …
Number of citations: 21 pubs.acs.org
SR Agapova, AL Andreeva, II Starovoĭtov… - Molekuliarnaia …, 1992 - europepmc.org
Arthrobacter crysallopoietes strain KM-4 degrading 2, 6-dimethylpyridine and strain KM-4a degrading both 2, 6-dimethylpyridine and pyridine, Arthrobacter sp. KM-4b degrading 2, 4-…
Number of citations: 8 europepmc.org
J Kansikas, G Liptay, M Leskelä… - Acta Chemica …, 1996 - actachemscand.org
Kansikas, J., Leskelä, M., Kenessey, G., Wadsten, T. and Liptay, G., 1996. Pyridine-Type Complexes of Transition-Metal Halides IX. Preparation and Characterization of 2, 4-and 3, 4-…
Number of citations: 6 actachemscand.org
GS Kürkçüoğlu, I Kavlak, T Arslan, C Öğretir - Journal of molecular …, 2009 - Springer
The molecular geometries, normal mode frequencies, intensities and corresponding infrared assignments of monomeric and dimeric 2,3-dimethylpyridine, 2,4-dimethylpyridine, 3,4-…
Number of citations: 11 link.springer.com

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